N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide
Description
N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide is a synthetic compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound’s structural complexity makes it a subject of interest in medicinal chemistry, where it is explored for its pharmacological properties.
Properties
IUPAC Name |
N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-21-15-13(5-8-20-17(15)22-11)18(24)23(2)14-6-9-25-16(14)12-4-3-7-19-10-12/h3-5,7-8,10,14,16H,6,9H2,1-2H3,(H,20,21,22)/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJYZVITUOOARK-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)C(=O)N(C)C3CCOC3C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=NC=CC(=C2N1)C(=O)N(C)[C@H]3CCO[C@@H]3C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide typically involves multi-step organic reactions. The starting materials commonly include pyridine derivatives and oxolane precursors. A common synthetic route involves:
Formation of the Pyridine Moiety: The initial step may involve the formation of the pyridine ring, often using cyclization reactions.
Construction of the Oxolane Ring: This step might utilize nucleophilic substitution or ring-closing reactions to generate the oxolane ring structure.
Coupling Reaction: Finally, the carboxamide linkage is formed through coupling reactions such as amidation or carbodiimide-mediated reactions.
Industrial Production Methods: Industrial-scale production of this compound would necessitate optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as flow chemistry, which allows for continuous synthesis, or high-throughput screening of reaction parameters, could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide can undergo several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents, potentially leading to derivatives with altered electronic properties.
Reduction: Reduction reactions might involve the use of hydride donors or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution at various sites on its rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituents: Halogenating agents, alkylating agents
Major Products Formed: The major products from these reactions typically involve modifications to the pyridine or oxolane rings, resulting in functionalized derivatives with potentially enhanced biological activity or stability.
Scientific Research Applications
Chemistry: In chemistry, N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure serves as a scaffold for drug design and the development of novel materials.
Biology and Medicine: The compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug discovery in areas such as oncology, neurology, and infectious diseases.
Industry: In the industrial sector, this compound might be utilized in the development of specialty chemicals, catalysts, or as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
Mechanism by Which It Exerts Effects: N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide exerts its effects through interaction with specific molecular targets. It may bind to protein receptors or enzymes, inhibiting or modifying their activity.
Molecular Targets and Pathways Involved: Potential targets include kinases, proteases, and ion channels. The pathways influenced by this compound can vary depending on its structural modifications, which tailor it to specific biological activities.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other imidazo[4,5-b]pyridine derivatives, N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide stands out due to its specific substitutions on the pyridine and oxolane rings. These modifications confer distinct pharmacokinetic and pharmacodynamic properties.
List of Similar Compounds
1H-imidazo[4,5-b]pyridine-7-carboxamide derivatives
Pyridine-based oxolane compounds
Dimethyl-substituted imidazopyridines
Each of these compounds has its unique set of properties and applications, but this compound is distinguished by its specific structural features and potential therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
